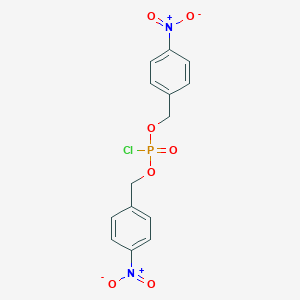

Bis(4-nitrobenzyl) phosphorochloridate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[[chloro-[(4-nitrophenyl)methoxy]phosphoryl]oxymethyl]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN2O7P/c15-25(22,23-9-11-1-5-13(6-2-11)16(18)19)24-10-12-3-7-14(8-4-12)17(20)21/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRFBFTXYUVGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391660 | |

| Record name | BIS(4-NITROBENZYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57188-46-2 | |

| Record name | BIS(4-NITROBENZYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57188-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(4-nitrobenzyl) phosphorochloridate

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis and characterization of Bis(4-nitrobenzyl) phosphorochloridate, a critical phosphorylating agent in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural insights and the fundamental principles that guide experimental choices. We will delve into a robust synthetic protocol, followed by a thorough characterization workflow, ensuring scientific integrity and reproducibility. All methodologies are substantiated with authoritative references, and key data are presented in a clear, accessible format.

Introduction: The Strategic Importance of this compound

This compound (BNPC) is a highly effective phosphorylating agent, instrumental in the synthesis of complex organic molecules, particularly in the realm of nucleotide and phosphonate prodrug synthesis.[1][2] Its utility stems from the presence of the reactive phosphorochloridate moiety, which readily undergoes nucleophilic substitution, and the two 4-nitrobenzyl groups that serve as versatile protecting groups.[3] These protecting groups can be selectively cleaved under specific conditions, making BNPC an invaluable tool for the controlled introduction of phosphate functionalities into target molecules.

The 4-nitrobenzyl group offers a distinct advantage due to its stability under a range of reaction conditions and its susceptibility to removal via reduction or photolysis, providing orthogonal deprotection strategies in multi-step syntheses. This guide will elucidate the synthesis of this key reagent and the analytical techniques required to confirm its identity and purity, empowering researchers to confidently employ it in their synthetic endeavors.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through the reaction of 4-nitrobenzyl alcohol with phosphorus oxychloride. This reaction proceeds via a nucleophilic attack of the alcohol on the phosphorus center, leading to the displacement of chloride ions. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing unwanted side reactions.

Causality Behind Experimental Choices

-

Choice of Reagents:

-

4-Nitrobenzyl Alcohol: The starting material provides the essential 4-nitrobenzyl protecting groups. The electron-withdrawing nature of the nitro group enhances the stability of the resulting phosphate ester.

-

Phosphorus Oxychloride (POCl₃): This is the phosphorus source and the chlorinating agent. Its high reactivity ensures efficient phosphorylation.

-

Base (e.g., Triethylamine or Pyridine): A non-nucleophilic organic base is employed to scavenge the HCl produced. This prevents the protonation of the starting alcohol and the product, which would otherwise inhibit the reaction.[4]

-

-

Reaction Conditions:

-

Anhydrous Solvent (e.g., Dichloromethane, Acetone): The reaction is highly sensitive to moisture, as water can hydrolyze both the phosphorus oxychloride and the final product.[3][4] Therefore, the use of a dry, inert solvent is paramount.

-

Low Temperature (0 to 25 °C): The initial stages of the reaction are often carried out at low temperatures to control the exothermic nature of the phosphorylation and to minimize the formation of byproducts.[4]

-

Visualizing the Synthesis

The synthetic pathway can be represented by the following workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Nitrobenzyl alcohol

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (or Pyridine), freshly distilled

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Round-bottom flask with a septum and nitrogen inlet

-

Dropping funnel

Procedure:

-

Set up a flame-dried round-bottom flask under a nitrogen atmosphere.

-

To the flask, add 4-nitrobenzyl alcohol (2.0 equivalents) and anhydrous DCM.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 equivalents) to the solution.

-

In a separate, dry dropping funnel, prepare a solution of phosphorus oxychloride (1.0 equivalent) in anhydrous DCM.

-

Add the phosphorus oxychloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Characterization: A Multi-faceted Analytical Approach

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic and Spectrometric Analysis

The following table summarizes the key analytical techniques and the expected data for the characterization of the target compound.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To identify the proton environments in the molecule. | Aromatic protons of the nitrobenzyl groups (doublets around 8.2 and 7.5 ppm), and methylene protons (a doublet around 5.3 ppm due to coupling with phosphorus).[5] |

| ¹³C NMR | To identify the carbon environments in the molecule. | Aromatic carbons (signals between 120-150 ppm), and the methylene carbon (a signal around 70 ppm).[5] |

| ³¹P NMR | To confirm the presence and chemical environment of the phosphorus atom. | A single peak in the phosphate region, providing definitive evidence of the phosphorus-containing product.[5] |

| FT-IR | To identify the functional groups present. | Characteristic peaks for P=O stretch (around 1280 cm⁻¹), P-O-C stretch (around 1015 cm⁻¹), and N-O stretches of the nitro group (around 1520 and 1350 cm⁻¹). |

| Mass Spec. | To determine the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₂ClN₂O₇P, MW: 386.68 g/mol ).[3] |

Visualizing the Characterization Workflow

The process of confirming the synthesized product follows a logical analytical sequence.

Caption: Analytical workflow for the characterization of this compound.

Self-Validating Protocols

The integrity of the experimental outcome relies on a self-validating system. The combination of ¹H, ¹³C, and ³¹P NMR provides a detailed map of the molecule's structure. FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. The convergence of data from these independent analytical methods provides a high degree of confidence in the identity and purity of the synthesized compound. Any significant deviation in one technique would necessitate a re-evaluation of the synthetic and purification steps.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.[3] It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[3] Therefore, it is imperative to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood. The compound is also moisture-sensitive and should be stored in a cool, dry environment under an inert atmosphere to maintain its reactivity.[3]

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can reliably prepare and validate this important phosphorylating agent for use in a wide range of synthetic applications, particularly in the development of novel therapeutics. The multi-technique characterization approach ensures the quality and integrity of the synthesized compound, a critical aspect of rigorous scientific research.

References

- Vertex AI Search. (n.d.). Why this compound is Essential for Nucleotide Synthesis.

- Vertex AI Search. (n.d.). The Chemical Properties and Handling of this compound.

- Smolecule. (n.d.). Buy Bis(4-Nitrophenyl) phosphorazidate | 51250-91-0.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- TargetMol. (n.d.). Bis(4-nitrophenyl) phosphate.

- Sigma-Aldrich. (n.d.). Bis(4-nitrophenyl) phosphate 99 645-15-8.

- ChemScene. (n.d.). 645-15-8 | Bis(4-nitrophenyl) phosphate.

- MilliporeSigma. (n.d.). Bis(4-nitrophenyl) phosphate, 1 X 5 g (123943-5G).

- MedchemExpress.com. (n.t.). Bis(4-nitrophenyl) phosphate | Catalyst.

- Sigma-Aldrich. (n.d.). Bis(p-nitrobenzyl) Phosphate | 14390-40-0.

- Google Patents. (n.d.). CN110627830A - Disodium p-nitrophenylphosphate and preparation method thereof.

- ECHEMI. (n.d.). Bis(p-nitrophenyl) phosphate Formula.

- Chongqing Chemdad Co., Ltd. (n.d.). Bis(4-nitrophenyl) phosphate.

- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

- PubChem. (n.d.). Bis(p-nitrophenyl) phosphate | C12H9N2O8P | CID 255.

- NIH. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- Benchchem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)phosphonate.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure ?.

- ResearchGate. (n.d.). Bis[2‐(methylsulfonyl)ethyl] phosphochloridate, a new phosphorylating agent | Request PDF.

- ResearchGate. (n.d.). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations.

- NIH. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs.

- (n.d.). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products.

Sources

An In-depth Technical Guide to Bis(4-nitrobenzyl) phosphorochloridate: Properties, Stability, and Applications

Introduction

Bis(4-nitrobenzyl) phosphorochloridate is a highly reactive organophosphorus compound that serves as a potent phosphorylating agent in organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the introduction of a phosphate moiety can significantly modulate the biological activity, solubility, and pharmacokinetic profile of a molecule. This guide provides a comprehensive overview of the chemical properties, stability, and handling of this compound, along with detailed protocols for its synthesis and application in phosphorylation reactions. The information presented herein is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical guidance on the use of this important reagent.

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 57188-46-2 | [1] |

| Molecular Formula | C₁₄H₁₂ClN₂O₇P | [1] |

| Molecular Weight | 386.68 g/mol | [1] |

| Melting Point | 107 °C | [2] |

| Appearance | White solid | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [2] |

Chemical Properties and Stability

Reactivity and Phosphorylation Mechanism

The central feature of this compound's reactivity is the electrophilic phosphorus atom, which is susceptible to nucleophilic attack. The presence of the electron-withdrawing p-nitrobenzyl groups and the chlorine atom enhances the electrophilicity of the phosphorus center, making it an excellent phosphorylating agent.[1]

The primary application of this reagent is the phosphorylation of nucleophiles, most commonly alcohols, to form the corresponding phosphate esters. The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the phosphorus atom, leading to the displacement of the chloride ion as a leaving group. This process is often facilitated by a non-nucleophilic base, such as pyridine or a tertiary amine, which serves to neutralize the hydrochloric acid byproduct.

Caption: Generalized mechanism of alcohol phosphorylation.

Stability, Storage, and Handling

Thermal Stability: While specific studies on the thermal decomposition of this compound are not extensively documented, related nitrobenzyl halides exhibit exothermic decomposition at elevated temperatures. It is prudent to avoid exposing the compound to high temperatures.

Hydrolytic Stability: this compound is sensitive to moisture.[1] The phosphorus-chlorine bond is readily hydrolyzed by water, which leads to the formation of the corresponding phosphoric acid derivative and hydrochloric acid. This degradation not only deactivates the reagent but also generates corrosive byproducts.

Storage: To maintain its integrity and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] Recommended storage temperatures are typically between 2-8°C.[2]

Handling: Due to its hazardous nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[1] All manipulations should be performed in a well-ventilated fume hood.[1] It is classified as causing skin irritation and serious eye damage.[1]

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of this compound involves the reaction of 4-nitrobenzyl alcohol with phosphorus oxychloride in the presence of a base. The following is a representative, non-optimized protocol based on established chemical principles.

Sources

The Cornerstone of Kinase-Informed Synthesis: A Technical Guide to Phosphorylation with Bis(4-nitrobenzyl) phosphorochloridate

Introduction: Mimicking a Fundamental Biological Switch

In the intricate signaling networks that govern cellular life, reversible protein phosphorylation stands as the most ubiquitous and critical post-translational modification.[1] This simple addition of a phosphate group to serine, threonine, or tyrosine residues, orchestrated by kinases, acts as a molecular switch, altering a protein's conformation, activity, and interaction partners.[2] To dissect these complex pathways and develop targeted therapeutics, researchers require exquisitely precise tools to synthesize phosphorylated peptides and other biomolecules. This guide provides an in-depth examination of a powerful and versatile reagent in the synthetic chemist's arsenal: Bis(4-nitrobenzyl) phosphorochloridate.

This guide moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals who seek to understand not just the "how," but the "why" behind the application of this reagent. We will explore the nuanced mechanism of phosphorylation, the strategic role of the 4-nitrobenzyl protecting groups, and the robust methodologies for their subsequent removal, empowering you to confidently and effectively incorporate this technique into your research.

Core Mechanism: A Nucleophilic Cascade

The efficacy of this compound as a phosphorylating agent is rooted in the fundamental principles of nucleophilic substitution at a phosphorus(V) center. The electron-withdrawing nature of the two 4-nitrobenzyl groups and the chloride atom renders the phosphorus atom highly electrophilic and susceptible to attack by a nucleophile, such as the hydroxyl group of an alcohol or a protected amino acid.

The reaction proceeds via a well-established addition-elimination mechanism. The lone pair of electrons on the hydroxyl oxygen of the substrate initiates a nucleophilic attack on the phosphorus atom of the phosphorochloridate. This forms a transient, pentavalent trigonal bipyramidal intermediate. The reaction is driven to completion by the expulsion of the chloride ion, a good leaving group, to yield the stable, tetravalent bis(4-nitrobenzyl) phosphate triester.

To ensure the reaction proceeds efficiently and to neutralize the hydrogen chloride (HCl) byproduct, a non-nucleophilic organic base is essential. The choice of base is critical; it must be a sufficiently strong proton scavenger to prevent the protonation of the substrate's hydroxyl group, which would render it non-nucleophilic. However, it should not be so nucleophilic as to compete with the intended substrate in attacking the phosphorochloridate. Tertiary amines, such as pyridine or N,N-diisopropylethylamine (DIPEA), are commonly employed for this purpose.

Figure 1: A logical workflow of the phosphorylation reaction.

The Strategic Advantage of the 4-Nitrobenzyl Protecting Group

The two 4-nitrobenzyl (PNB) groups are not merely passive components of the reagent; they are strategically chosen protecting groups for the resulting phosphate ester. Their selection is based on a careful balance of stability and selective lability.

Key Advantages:

-

Robust Stability: The PNB esters are stable to a wide range of reaction conditions, including the acidic conditions often used for the removal of Boc protecting groups in peptide synthesis. This orthogonality is crucial for multi-step synthetic strategies.

-

Reductive Cleavage: Unlike the parent benzyl group, which is typically removed by catalytic hydrogenation, the presence of the electron-withdrawing nitro group opens up additional, milder deprotection pathways. The nitro group can be reduced to an amine, which then facilitates the cleavage of the benzylic C-O bond. This allows for deprotection under conditions that may be compatible with other sensitive functional groups.

-

Distinct from Photolabile Isomers: It is critical to distinguish the 4-nitrobenzyl group from its photolabile isomer, the 2-nitrobenzyl (o-nitrobenzyl) group. The ortho-nitro group enables an efficient intramolecular photochemical rearrangement that leads to cleavage upon UV irradiation.[1][3] The 4-nitrobenzyl group lacks this specific stereochemistry and is therefore not suitable for photocleavage applications.[1]

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a robust starting point for the phosphorylation of a hydroxyl-containing substrate and the subsequent deprotection of the 4-nitrobenzyl groups. As with any synthetic procedure, optimization for a specific substrate may be necessary.

Part 1: Phosphorylation of a Protected Serine Derivative

This protocol details the phosphorylation of N-Boc-L-serine methyl ester as a representative substrate.

Materials:

-

N-Boc-L-serine methyl ester

-

This compound

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes.

-

Addition of Phosphorylating Agent: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of the serine derivative and pyridine over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-Boc-O-(bis(4-nitrobenzyl)phosphono)-L-serine methyl ester.

Figure 2: Step-by-step workflow for the phosphorylation of Boc-Ser-OMe.

Part 2: Deprotection by Catalytic Transfer Hydrogenolysis

This method is often preferred for its mild conditions and the avoidance of handling hydrogen gas.[4]

Materials:

-

N-Boc-O-(bis(4-nitrobenzyl)phosphono)-L-serine methyl ester

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate

-

Methanol or ethanol

-

Celite® for filtration

Procedure:

-

Preparation: Dissolve the protected phosphoserine derivative (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Addition of Catalyst and Hydrogen Donor: To this solution, add 10% Pd/C (typically 10-20 mol% Pd) followed by ammonium formate (4-5 eq).

-

Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

-

Safety Note: Do not allow the Pd/C catalyst to dry on the filter paper, as it can be pyrophoric. Quench the catalyst on the Celite pad with water before disposal.

-

-

Work-up: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The resulting crude product, N-Boc-O-phospho-L-serine methyl ester, can be further purified if necessary, often by recrystallization or ion-exchange chromatography, depending on the properties of the final product.

Figure 3: Step-by-step workflow for deprotection via catalytic transfer hydrogenolysis.

Quantitative Data Summary

The efficiency of these reactions is substrate-dependent, but the following table provides representative data for similar transformations found in the literature.

| Reaction Step | Substrate | Reagent/Conditions | Product | Typical Yield | Reference |

| Phosphorylation | Boc-Tyr-ONbz | (MeO)₂PNEt₂; MCPBA | Boc-Tyr[PO(OMe)₂]-ONbz | High (not specified) | [5] |

| Deprotection (Hydrogenolysis) | N-Cbz-amino acid | Pd/C, H₂ | Free amine | >90% | [6] |

| Deprotection (Transfer Hydrogenolysis) | N-Cbz-peptide | 10% Pd/C, Ammonium Formate | Deprotected peptide | Quantitative |

Conclusion: Enabling Precision in Chemical Biology

This compound is a highly effective reagent for the synthesis of phosphate esters, particularly in the context of creating phosphopeptides and other biologically relevant molecules. Its utility stems from a combination of high reactivity at the phosphorus center and the robust, yet selectively cleavable, nature of the 4-nitrobenzyl protecting groups. A thorough understanding of the underlying nucleophilic substitution mechanism and the principles of catalytic transfer hydrogenolysis empowers researchers to apply this methodology with confidence and precision. By providing a reliable means of introducing the critical phosphate modification, this reagent will continue to be a cornerstone in the chemical biology toolbox for unraveling the complexities of cellular signaling.

References

-

Tanaka, T., Tamatsukuri, S., & Ikehara, M. (n.d.). Solid phase synthesis of oligoribonucleotides using the o-nitrobenzyl group for 2'-hydroxyl protection and H-phosphonate chemistry. PMC. [Link]

-

Khlebnikov, V. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. [Link]

- Perich, J. W. (2002). 6.5 Synthesis of Phosphopeptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.

-

Lacombe, J. M., Andriamanampisoa, F., & Pavia, A. A. (1990). Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group. International journal of peptide and protein research, 36(3), 275–280. [Link]

- Lacombe, J. M., Andriamanampisoa, F., & Pavia, A. A. (1990). Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group. International Journal of Peptide and Protein Research, 36(3), 275-280.

- Salomon, C. J. (n.d.). Recent developments in chemical deprotection of ester functional group.

-

Unknown Author. (n.d.). Hydrogenolysis of benzyl-protected esters. ResearchGate. [Link]

- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(7), 504-508.

-

Zhang, Z., et al. (2021). Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog. Communications Biology, 4(1), 1-10. [Link]

-

Unknown Author. (n.d.). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. ResearchGate. [Link]

-

Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196. [Link]

-

Johnson, L. N., & O'Reilly, M. (1996). Control by phosphorylation. Current opinion in structural biology, 6(6), 762–769. [Link]

-

Modica, E. (n.d.). A structure-reactivity study of selected phosphate esters. OpenUCT. [Link]

-

Givens, R. S., et al. (2008). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

- Sivananda, K. N., & Gowda, D. C. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.

-

Cepus, V., et al. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Molecules, 25(21), 5171. [Link]

- Ganguly, N. C., et al. (2006). Mild and Efficient Deprotection of Allyl Ethers of Phenols and Hydroxycoumarins Using a Palladium on Charcoal Catalyst and Ammonium Formate.

- Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035-2052.

-

Royal Society of Chemistry. (n.d.). Supporting Information Ester Hydrogenolysis via β-C–O Bond Cleavage Catalyzed by a Phenanthroline-Based PNNP-Cobalt(I) Complex. [Link]

Sources

- 1. Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bis(4-nitrobenzyl) phosphorochloridate: A Strategic Reagent in Phosphorylation Chemistry

This guide provides an in-depth exploration of Bis(4-nitrobenzyl) phosphorochloridate (CAS Number: 57188-46-2), a pivotal reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to delve into the causal relationships behind its synthesis, reactivity, and application. We will explore the strategic utility of the 4-nitrobenzyl protecting groups and the reactive phosphorochloridate moiety, which together make this compound a powerful tool for the targeted phosphorylation of sensitive biomolecules.

Foundational Chemistry and Strategic Importance

This compound is a bifunctional molecule of significant interest in bioorganic and medicinal chemistry.[1] Its structure features a central pentavalent phosphorus atom bonded to a reactive chlorine atom and two 4-nitrobenzyloxy groups. This unique arrangement confers its primary function as a phosphorylating agent, a process fundamental to numerous biological signaling pathways and a cornerstone of prodrug strategies.[1][2]

The strategic value of this reagent lies in the dual nature of its components:

-

The Phosphorochloridate Core: The P-Cl bond is highly susceptible to nucleophilic attack by hydroxyl groups (present in alcohols, sugars, and amino acid residues like serine, threonine, and tyrosine), leading to the formation of a stable phosphate triester.[1]

-

The 4-Nitrobenzyl (PNB) Protecting Groups: These groups serve to temporarily mask the phosphate's acidic protons, rendering the intermediate phosphate triester neutral and often more soluble in organic solvents. Crucially, the PNB groups can be removed under specific and mild conditions, regenerating the free phosphate group in the target molecule at a desired stage of a synthetic sequence.[3]

This combination allows for the controlled introduction of a phosphate moiety onto complex molecules, such as peptides and nucleosides, without interfering with other sensitive functional groups.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective and safe use.[1]

| Property | Value | Source(s) |

| CAS Number | 57188-46-2 | [1][4] |

| Molecular Formula | C₁₄H₁₂ClN₂O₇P | [1] |

| Molecular Weight | 386.68 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not consistently available in literature; typical for similar solids. | [4] |

| Solubility | Soluble in many organic solvents; reacts with protic solvents like water and alcohols. | [1] |

| Stability | Sensitive to moisture; should be stored in a cool, dry environment under an inert atmosphere. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃), with 4-nitrobenzyl alcohol. This reaction is a standard method for the formation of phosphate esters.[5]

Reaction Principle

The synthesis hinges on the nucleophilic attack of the hydroxyl group of 4-nitrobenzyl alcohol on the electrophilic phosphorus center of phosphorus oxychloride. Stoichiometry is key; using approximately two equivalents of the alcohol to one equivalent of POCl₃, in the presence of a non-nucleophilic base to scavenge the liberated HCl, directs the reaction towards the desired dichlorinated intermediate which then reacts with a second equivalent of the alcohol.

Representative Synthetic Protocol

This protocol is a representative procedure based on established methods for synthesizing phosphate esters from alcohols and phosphorus oxychloride.[5]

Materials:

-

4-Nitrobenzyl alcohol

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Anhydrous pyridine

-

Anhydrous benzene or toluene

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve 4-nitrobenzyl alcohol (2.0 equivalents) in a mixture of anhydrous pyridine (3.0 equivalents) and anhydrous benzene.[5]

-

Cooling: Cool the flask in an ice-salt bath to between -5°C and 0°C.

-

Addition of POCl₃: While stirring vigorously, add freshly distilled phosphorus oxychloride (1.0 equivalent) dropwise via the addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.[5] Causality Note: Slow addition is critical to manage the exothermic reaction and prevent the formation of byproducts.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully add water to quench any remaining POCl₃ and to dissolve the pyridine hydrochloride salt. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash it sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a white solid.

Mechanism of Phosphorylation

The utility of this compound stems from its ability to efficiently phosphorylate nucleophiles, most notably alcohols. The reaction proceeds via a nucleophilic substitution mechanism at the phosphorus center, which is generally considered to be a concerted SN2-type process.[6]

Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (the nucleophile) attacks the electrophilic phosphorus atom of the phosphorochloridate.

-

Transition State: A transient, high-energy trigonal bipyramidal transition state is formed. In this state, the incoming alcohol's oxygen and the leaving chloride atom are in apical positions.

-

Inversion of Configuration: As the chloride ion departs, the phosphorus center undergoes an inversion of stereochemistry (Walden inversion), characteristic of an SN2 reaction.

-

Product Formation: The final product is a stable phosphate triester, with the release of a chloride ion. A non-nucleophilic base is typically included in the reaction to neutralize the HCl that is cogenerated.

The electron-withdrawing nature of the two 4-nitrobenzyl groups enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

The 4-Nitrobenzyl Group: A Versatile Protecting Group

The true elegance of using this compound lies in the strategic role of the 4-nitrobenzyl (PNB) groups. After phosphorylation, these groups protect the phosphate moiety, allowing for further chemical transformations on other parts of the molecule. When desired, the PNB groups can be selectively removed.

Deprotection Strategies

Several methods exist for the cleavage of the PNB ester linkage, offering flexibility in synthetic design.

1. Catalytic Hydrogenation: This is one of the most common and mildest methods for PNB group removal. The nitro group is reduced to an amine, which triggers the cleavage of the benzylic C-O bond.

-

Reagents: H₂, Palladium on carbon (Pd/C), or other hydrogenation catalysts.[7]

-

Mechanism: The nitro group is reduced to an amino group. The resulting electron-donating aminobenzyl group is labile and undergoes fragmentation to release the phosphate and form a stable imine-methide intermediate.

-

Advantages: Very mild conditions that are compatible with many other functional groups.

2. Basic Hydrolysis: Under certain conditions, the PNB group can be cleaved using a strong base.

-

Reagents: 20% aqueous NaOH in methanol at elevated temperatures (e.g., 75°C).[8]

-

Mechanism: The proposed mechanism involves oxidation at the benzylic position, facilitated by dissolved oxygen, leading to cleavage.[8]

-

Considerations: These conditions are harsher than hydrogenation and may not be suitable for base-labile substrates.

3. Photolytic Cleavage: While more commonly documented for the ortho-nitrobenzyl isomer, photolysis is a powerful method for deprotection that offers high spatiotemporal control.[9]

-

Conditions: Irradiation with UV light (typically >300 nm).

-

Mechanism: Upon absorption of a photon, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate. This intermediate then rearranges to release the protected phosphate group and 4-nitrosobenzaldehyde.[9]

-

Advantages: Reagent-free deprotection, allowing for precise control in applications like "caged" compounds or surface patterning.

Key Applications in Drug Development and Research

The primary application of this compound is in the synthesis of phosphorylated biomolecules, which are of immense interest in drug development and chemical biology.

Synthesis of Phosphopeptides

Protein phosphorylation is a key post-translational modification that regulates countless cellular processes.[2] Synthetic phosphopeptides are invaluable tools for studying protein kinases, phosphatases, and signal transduction pathways.[10][11] this compound can be used in a "global phosphorylation" strategy.[8]

Global Phosphorylation Protocol:

-

Peptide Synthesis: A peptide containing serine, threonine, or tyrosine residues is synthesized using standard solid-phase peptide synthesis (SPPS), with all other reactive side chains protected. The hydroxyl groups to be phosphorylated are left unprotected.

-

On-Resin Phosphorylation: The resin-bound peptide is treated with a solution of this compound and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA) in an anhydrous aprotic solvent like DMF.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Cleavage and Deprotection: The peptide is cleaved from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid-based). This step also removes most other side-chain protecting groups.

-

PNB Group Removal: The PNB-protected phosphopeptide is then subjected to one of the deprotection methods described above (e.g., catalytic hydrogenation) to yield the final phosphopeptide.

Synthesis of Nucleoside Phosphates and Prodrugs

Phosphorylated nucleosides (nucleotides) are the building blocks of DNA and RNA, and their analogs are often potent antiviral or anticancer drugs. However, the charged nature of phosphates hinders their ability to cross cell membranes. A common prodrug strategy is to mask the phosphate with lipophilic groups that can be cleaved inside the cell to release the active, phosphorylated drug.[12]

This compound serves as a key reagent for introducing the phosphate moiety onto a nucleoside, which can then be further modified or deprotected to create the desired product.

Representative Protocol for Nucleoside Phosphorylation:

-

Protection: The 5'-hydroxyl group of a nucleoside is typically the target for phosphorylation. Other reactive groups (e.g., 2' and 3' hydroxyls in ribosides, exocyclic amines on the nucleobase) should be protected.

-

Phosphorylation Reaction: The protected nucleoside (1.0 equivalent) is dissolved in an anhydrous solvent (e.g., pyridine or acetonitrile). The solution is cooled, and this compound (1.1-1.2 equivalents) is added. The reaction is stirred at a controlled temperature until completion (monitored by TLC or HPLC).[10]

-

Workup and Purification: The reaction is quenched, and the product is purified using column chromatography to isolate the 5'-(bis(4-nitrobenzyl)phosphate) nucleoside.

-

Deprotection: The PNB groups are removed via catalytic hydrogenation to yield the nucleoside 5'-monophosphate.

Safety and Handling

This compound is an irritant and moisture-sensitive compound that must be handled with appropriate care.[1]

-

Hazards: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a phosphorylating agent; it is a strategic tool that embodies the principles of protecting group chemistry. Its ability to cleanly introduce a phosphate group and the versatility of the subsequent deprotection options make it an invaluable reagent in the multi-step synthesis of complex, biologically active molecules. For researchers in drug discovery and chemical biology, a thorough understanding of its properties, mechanism, and practical application is essential for leveraging its full potential in the synthesis of phosphopeptides, nucleotide analogs, and other important phosphorylated compounds.

References

-

GenScript. Modified Peptide Case Studies. Available at: [Link].

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Handling of this compound. Available at: [Link].

-

Soderberg, T. Phosphorylation: Nomenclature and Mechanisms. (2019). Available at: [Link].

- Hwang, J. J. & Cole, P. A. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Org. Lett.7, 4451–4454 (2005).

- Gibala, M., et al. Phosphorylation of nucleosides by P-N bond species generated from prebiotic reduced phosphorus sources.

- Li, P. & Yudin, A. K. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Interface Focus13, 20220058 (2023).

-

JPT Peptide Technologies. Phosphopeptides (Phosphorylated Peptides). Available at: [Link].

- McMurray, J. S., Coleman, D. R., Wang, W. & Campbell, M. L. The synthesis of phosphopeptides. Biopolymers60, 3–31 (2001).

-

Wikipedia. Photolabile protecting group. Available at: [Link].

-

Ventos. SPECIFICATION SHEET METHYLIONONE COEUR GAMMA IFF. Available at: [Link].

- Mucha, A. & Kafarski, P. Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs. Methods Mol. Biol.2103, 287–301 (2020).

- Hu, L. & Uckun, F. M. Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation. U.S.

-

Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link].

- Périgaud, C., Gosselin, G. & Imbach, J.-L. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs.

- Rich, D. H. & Gurwara, S. K. Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. J. Am. Chem. Soc.97, 1575–1579 (1975).

- Kenner, G. W., Moore, G. A. & Ramage, R. Phosphinamides: a new class of amino protecting groups in peptide synthesis. J. Chem. Soc., Perkin Trans. 1 341–346 (1977).

- An overview of chemical synthesis of antiviral peptides. Thai Science and Technology Journal29, (2021).

-

Carl ROTH. Safety Data Sheet: α-Ionone. Available at: [Link].

- Beld, J., et al. Bis[2‐(methylsulfonyl)ethyl] phosphochloridate, a new phosphorylating agent. Recl. Trav. Chim. Pays-Bas105, 220-222 (1986).

- Bunton, C. A., et al. Unexpected stoichiometry in the cleavage of bis(4-nitrophenyl) phosphate and 4-nitrophenyl phosphorochloridate by alkaline hydrogen peroxide. J. Phys. Org. Chem.13, 423-428 (2000).

- Kim, M. S. & Diamond, S. L. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega9, 2154–2160 (2024).

- Kocalar, S., et al. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. J. Emerg. Investig. (2022).

- Mag, M., et al. Formation of PMB Esters from 4-Nitrophenyl Esters. J. Org. Chem.72, 840-843 (2007).

-

Organic Syntheses. p-NITROBENZYL ALCOHOL. Available at: [Link].

-

Organic Syntheses. n-BUTYL PHOSPHATE. Available at: [Link].

- Kirby, A. J. & Varvoglis, A. G. The Reactivity of Phosphate Esters. Monoester Hydrolysis. J. Am. Chem. Soc.89, 415–423 (1967).

- Uezu, K., et al. Enzymatic hydrolysis of bis-(4-nitrophenyl)phosphate and bis-(4-cyanophenyl)phosphate by rat tissues. Biochem. Pharmacol.27, 773–777 (1978).

-

Xinxiang Runyu Material Co., Ltd. Bis(p-nitrobenzyl) phosphorochloridate. Available at: [Link].

-

化工字典网. CAS NO:57188-46-2; bis(p-nitrobenzyl) phosphorochloridate. Available at: [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. METHYLIONONE | 1335-46-2 [chemicalbook.com]

- 4. This compound | 57188-46-2 [chemicalbook.com]

- 5. Buy Bis(4-Nitrophenyl) phosphorazidate | 51250-91-0 [smolecule.com]

- 6. US20040214798A1 - Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation - Google Patents [patents.google.com]

- 7. genscript.com [genscript.com]

- 8. nbinno.com [nbinno.com]

- 9. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jpt.com [jpt.com]

- 11. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 57188-46-2 Name: substance-name-is-not-available [xixisys.com]

A Guide to the Strategic Application of Bis(4-nitrobenzyl) phosphorochloridate in Modern Drug Development and Nucleotide Chemistry

Introduction: Beyond a Reagent, a Strategic Tool

In the landscape of complex organic synthesis, particularly within the pharmaceutical and biotechnology sectors, the choice of a phosphorylating agent is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Bis(4-nitrobenzyl) phosphorochloridate has emerged not merely as a reagent, but as a strategic tool for the introduction of phosphate moieties. Its utility is rooted in the unique properties of the 4-nitrobenzyl (PNB) group, which serves as a robust, yet selectively cleavable, protecting group.

This technical guide provides an in-depth exploration of the core applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its use in prodrug synthesis and as a phosphate protecting group, and offer insights into the rationale behind specific experimental choices. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile reagent to its fullest potential.

Core Chemistry and Mechanistic Rationale

This compound, with the chemical formula C14H12ClN2O7P, is a white solid that functions as a highly effective phosphorylating agent.[1] Its reactivity stems from the phosphorus(V) center, which is rendered highly electrophilic by the adjacent electron-withdrawing chlorine and oxygen atoms. This makes it susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to the formation of a stable phosphate triester.

The strategic brilliance of this reagent lies in the dual nature of the 4-nitrobenzyl groups. These groups are stable under a wide range of chemical conditions, including those typically used in oligonucleotide synthesis and the preparation of complex molecules. However, the presence of the nitro group provides a specific chemical handle for deprotection. The nitro group can be reduced to an amine, which then facilitates the cleavage of the benzylic C-O bond, releasing the free phosphate. This orthogonality is paramount in multi-step syntheses where other protecting groups may be present.

Application I: Phosphate Protection in Oligonucleotide Synthesis

The synthesis of DNA and RNA oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and synthetic biology.[][3] This process involves the sequential addition of nucleotide building blocks, a process that requires the temporary protection of the phosphate group to prevent unwanted side reactions.[4][5] The bis(4-nitrobenzyl) group is an excellent choice for this purpose.

The phosphoramidite method, the gold standard in oligonucleotide synthesis, relies on the stepwise formation of phosphite triester linkages, which are then oxidized to the more stable phosphate triesters.[][6] The 4-nitrobenzyl group can be employed to protect the phosphate during these steps.

Workflow for Phosphate Protection and Deprotection

The following diagram illustrates the general workflow for utilizing a 4-nitrobenzyl protecting group in the context of oligonucleotide synthesis.

Caption: Workflow for oligonucleotide synthesis using 4-nitrobenzyl (PNB) as a phosphate protecting group.

Experimental Protocol: Phosphorylation of a Nucleoside

This protocol provides a general method for the phosphorylation of the 5'-hydroxyl group of a nucleoside using this compound.

-

Preparation: Dry the nucleoside (1.0 eq) by co-evaporation with anhydrous pyridine and dissolve in anhydrous pyridine under an argon atmosphere.

-

Reaction: Cool the solution to 0 °C. Add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The choice of pyridine as a solvent is strategic; it not only dissolves the nucleoside but also acts as a base to neutralize the HCl generated during the reaction. The use of an inert atmosphere is critical as this compound is sensitive to moisture.[1]

Deprotection of the 4-Nitrobenzyl Group

The removal of the 4-nitrobenzyl protecting groups is typically achieved through catalytic hydrogenation.

-

Reaction Setup: Dissolve the PNB-protected oligonucleotide in a suitable solvent such as methanol or a mixture of methanol and water.

-

Catalyst: Add a catalytic amount of palladium on charcoal (Pd/C, 10% w/w).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected oligonucleotide.

This reductive cleavage is highly selective and does not affect other common protecting groups used in oligonucleotide synthesis, highlighting the orthogonality of the 4-nitrobenzyl group.

Application II: Synthesis of Phosphate Prodrugs

The development of prodrugs is a widely employed strategy to overcome pharmacokinetic limitations of active pharmaceutical ingredients (APIs), such as poor solubility, low permeability, or rapid metabolism. Phosphorylation is a common approach to enhance the water solubility of a drug. This compound can be used to install a phosphate group onto a hydroxyl- or amine-containing drug, which is then masked with the 4-nitrobenzyl groups. These groups can be designed to be cleaved in vivo, releasing the active drug.

The 4-nitrobenzyl group is particularly interesting for targeted cancer therapy. Some tumors exhibit a hypoxic (low oxygen) environment, and in these regions, nitroreductase enzymes are overexpressed. These enzymes can selectively reduce the nitro group, initiating the cleavage of the protecting group and releasing the cytotoxic drug preferentially at the tumor site.[7][8]

General Scheme for Prodrug Synthesis

Caption: General scheme for the synthesis of a 4-nitrobenzyl-protected phosphate prodrug and its subsequent bioactivation.

Exemplary Protocol: Synthesis of a Phosphoramide Prodrug

This protocol is adapted from the general principles of synthesizing phosphoramide mustards, which have been investigated as nitroreductase-activated prodrugs.[7]

-

Phosphorylation of the Linker/Drug: To a stirred solution of an amino-containing drug or linker (1.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous dichloromethane at -78 °C, add this compound (1.1 eq) dropwise.[9]

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight under an argon atmosphere.

-

Monitoring and Workup: Monitor the formation of the phosphoramidate by ³¹P NMR. Upon completion, wash the reaction mixture with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting bis(4-nitrobenzyl) phosphoramidate by column chromatography.

The low temperature is crucial to control the reactivity of the phosphorochloridate and prevent side reactions. The choice of a non-nucleophilic base is important to avoid competition with the intended nucleophile.

Quantitative Data Summary

While specific yields are highly dependent on the substrate, the phosphorylation reaction using this compound generally proceeds in moderate to good yields.

| Application | Substrate Type | Typical Yield Range | Reference |

| Prodrug Synthesis | Alcohols/Amines | 50-80% | [7][10] |

| Nucleotide Synthesis | Nucleosides | 60-90% | [11] |

Safety and Handling

As a reactive chemical, this compound must be handled with appropriate safety precautions. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. The compound is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere to maintain its reactivity.[1]

Conclusion

This compound is a powerful and versatile reagent for the phosphorylation of a wide range of molecules. Its strategic value lies in the stability of the 4-nitrobenzyl protecting groups and the multiple, selective methods for their cleavage, including catalytic hydrogenation and enzymatic reduction. This allows for its seamless integration into complex synthetic routes for oligonucleotides and for the design of innovative prodrugs, particularly for targeted therapies. By understanding the underlying chemical principles and adhering to carefully designed protocols, researchers can effectively harness the capabilities of this important synthetic tool.

References

- Efficient Promotion of Phosphate Diester Cleavage by a Face-To-Face Cyclodextrin Dimer Without Metal. PubMed.

- Synthesis and structure-activity relationships of nitrobenzyl phosphoramide mustards as nitroreductase-activ

- Comparative studies on reaction of bis(p-nitrophenyl) phosphate and α-nucleophiles in cationic micellar media.

- Unexpected stoichiometry in the cleavage of bis(4-nitrophenyl) phosphate and 4-nitrophenyl phosphorochloridate by alkaline hydrogen peroxide.

- The Chemical Properties and Handling of Bis(4-Nitrobenzyl)

- Bis(4-Nitrobenzyl)

- Why this compound is Essential for Nucleotide Synthesis. Chemical Supplier Blog.

- Phosph

- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic

- A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC - NIH.

- Efficient synthesis of phosphoryl

- Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine. PMC - NIH.

- Efficiency of bis-amidate phosphon

- BIS(4-NITROBENZYL) PHOSPHITE AldrichCPR. Sigma-Aldrich.

- BIS(4-NITROBENZYL)

- Solid phase synthesis of oligoribonucleotides using o-nitrobenzyl protection of 2'-hydroxyl via a phosphite triester approach. PMC - NIH.

- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramid

- Phosphoramidite activator for oligonucleotide synthese.

- Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)

- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Chemistry Scholarship Program.

- Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.

- Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. BIS Research.

- The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis.

- Appel Reaction. Organic Chemistry Portal.

Sources

- 1. nbinno.com [nbinno.com]

- 3. bisresearch.com [bisresearch.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. twistbioscience.com [twistbioscience.com]

- 6. EP1848730B1 - Phosphoramidite activator for oligonucleotide synthese - Google Patents [patents.google.com]

- 7. Synthesis and structure-activity relationships of nitrobenzyl phosphoramide mustards as nitroreductase-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient synthesis of phosphorylated prodrugs with bis(POM)-phosphoryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Introduction: The Role of Bis(4-nitrobenzyl) phosphorochloridate in Modern Synthesis

An In-Depth Technical Guide to the Solubility and Handling of Bis(4-nitrobenzyl) phosphorochloridate

This compound (CAS 57188-46-2) is a highly reactive and effective phosphorylating reagent, critical in various advanced organic synthesis applications.[1][2] Its primary utility lies in its ability to introduce a phosphate group, a fundamental transformation in the synthesis of nucleotides, oligonucleotides, and other biologically significant molecules.[3] The presence of the two 4-nitrobenzyl protecting groups offers distinct advantages in multi-step synthesis, allowing for selective deprotection under specific conditions.

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the essential technical data for this compound. Moving beyond a simple recitation of facts, we will explore the causality behind its reactivity, establish self-validating protocols for its safe and effective use, and ground all recommendations in authoritative references. As a senior application scientist, the goal is to equip you not just with procedures, but with the understanding required to innovate and troubleshoot effectively in the laboratory.

Section 1: Physicochemical Properties and Solubility Profile

A foundational understanding of a reagent's physical and chemical properties is non-negotiable for its successful application. This compound is typically supplied as a white solid.[1] Its core structure features a reactive phosphorochloridate group, which is the epicenter of its chemical utility.[1]

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for accurate reagent measurement and reaction stoichiometry.

| Property | Value | Source |

| CAS Number | 57188-46-2 | [1][2] |

| Molecular Formula | C₁₄H₁₂ClN₂O₇P | [1] |

| Molecular Weight | 386.68 g/mol | [1] |

| Appearance | White Solid | [1] |

Solubility: A Practical Assessment

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its reactivity profile and common use cases provide significant insight into its solubility characteristics. The reagent's high sensitivity to moisture and its decomposition in water necessitate the use of anhydrous aprotic solvents.[1][4]

The choice of solvent is therefore dictated by two primary factors: the need to prevent hydrolysis of the highly reactive P-Cl bond and the ability to dissolve the reagent and substrate to facilitate the reaction.

| Solvent Class | Recommendation & Rationale |

| Aprotic Solvents | Highly Recommended . Anhydrous dichloromethane, tetrahydrofuran (THF), and acetone are commonly employed.[5] These solvents are ideal as they prevent the hydrolysis of the phosphorochloridate and effectively solubilize the reagent for participation in nucleophilic substitution reactions. |

| Protic Solvents | Not Recommended . Alcohols, amines, and water will react with this compound, leading to its decomposition and the formation of undesired byproducts.[4] This reactivity makes protic solvents unsuitable for most applications. |

| Aqueous Systems | Incompatible . The compound decomposes in contact with water.[4] Reactions must be conducted under strictly anhydrous conditions. |

Section 2: Core Reactivity and Mechanism of Phosphorylation

The efficacy of this compound as a phosphorylating agent is rooted in the electrophilic nature of the phosphorus atom, which is bonded to a good leaving group (chloride) and electron-withdrawing groups. This chemical environment makes the phosphorus center highly susceptible to attack by nucleophiles.[1]

The fundamental reaction is a nucleophilic substitution at the phosphorus center.[6] A nucleophile (typically an alcohol or an amine) attacks the phosphorus atom, leading to the formation of a pentacoordinate transition state or intermediate. Subsequently, the chloride ion is expelled, resulting in the formation of a new phosphoryl bond. The 4-nitrobenzyl groups are spectator ligands during this core transformation but play a crucial role as protecting groups that can be removed in later synthetic steps.

Step-by-Step Procedure:

-

Preparation : Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for 4 hours) and assembled while hot under a stream of inert gas (N₂ or Ar).

-

Reagent Dissolution : In the reaction flask, dissolve the alcohol substrate (1.0 equivalent) and a non-nucleophilic base like pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction upon addition of the phosphorylating agent.

-

Reagent Addition : In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring, cooled substrate solution over 10-15 minutes.

-

Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Once the reaction is complete, carefully quench it by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, then dry over an anhydrous drying agent like sodium sulfate.

-

Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified using silica gel column chromatography to yield the desired phosphorylated compound.

Conclusion

This compound is an invaluable tool for chemical synthesis, particularly for phosphorylation reactions that are central to drug discovery and molecular biology. I[1][3]ts high reactivity, while being the source of its utility, also necessitates a thorough understanding of its properties for safe and effective handling. By comprehending the causality behind its reactivity, adhering to stringent safety protocols, and employing validated experimental procedures, researchers can fully leverage the synthetic power of this important reagent.

References

- The Chemical Properties and Handling of this compound. [No Publisher] [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtNSYOW0aVU0Z_cWls4Og0g2YE3vwl19fuqeHOmxRLVpZlJsTzQQvKa6Qye8HcrrZ8xSf6gtzaU6vJkcg5lq6fXC7upDmKjBwjhI7IR8wmbqYWtjs2-4C9AfgDre6UxIHYK3eGwo78RhookS0JY2PEj3iwIt3Efl9TeZ4jpNdfU96-Tth8Iyccj_8ZXfYB1nL7JqIsYNez4oPa_dqbLPI7oYBmiPu3lBXuccMmT8_ARfPOm1H_m0Q=]

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErEjqfBtoxJDb5RnEb8tPcNQWCL72ShSm7xB11hLOm_i159lYrxPUkNUjqWxIDbVn_3jnmFgl1WptMwspeKuWwpg_V207U8SKKWvPyBld-qaclCH3CksdNX0sAgdJDDdKrtX_lWK88BMvAvpMMAIX216hdYoGlExSsOjxlWpqRFxzFE1DkuCSl4_e2gKOGIZ5o]

- This compound: A Key Reagent for Phosphorylation - Supplier & Price. [No Publisher]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpjkXl_VdOu2wv9GrTk_ACP-b_cpHEbDHWDmthmSMGBoFe2koTYc9JXEDdxdGuMcYt43F-xSu0RpHVNnqozL-oL69oxsJyzGc3cG3GgylGnAo_0945HYgyy-_qHATcUVZlmyns9s8MshPuDDdi8Ftq65VTMqp4K3WiHkiY7PWVzY5AbFLAT6JTxF1JzOTeNO6SMYSaeHPxSWf1XXMcKTRPRjYkWrQL7XEGClTq2BicZR7jtblg_wmWug==]

- Safety Data Sheet - CymitQuimica. CymitQuimica. (2022-04-18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGALN8aoI0PBPgxTn2hr6Prs0yDIEBpi98VbfjbalKU7c9cupkezckqvTxefM05AIMpIns7wJOBHZ7aUA-oz0jIeDgB0byM_F1JNRPlYVQe8-ERYfBFLNf3zNHOu90tkbYWbiCZ4svC7bj4ijVWMSwwwCg5HAyM09YE-g==]

- material safety data sheet sds/msds - CDH Fine Chemical. CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMt8GpDKess5rztGma9kweJf3lCJI4iwRMdv-2ZW9JZuRnK3WK639lP7BRcPoDJKjXEC8bskH8uPwV83AjirI8DoGSIYrx7YsCN_EjWx3lQyAmWnanpHk7wWVh0fl4r3iWhIhRar5ProG3BvNFJidXrxe24v8qxOo-QDCPa6lKgJWJrHj_SL85nw9oOOQbIJcM9zhcLxnBhihzAf9RJtmkMM7o37UI5A==]

- Why this compound is Essential for Nucleotide Synthesis. [No Publisher]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8yPaztViRtTU3L8KNreI2ls7q9O3l6n55cP5sgMzbMb-5aTV2gOd4ZY5VTauFkv5KXCymoHEdPnkPGIFRy7kwAQhEH4oWXWkGcvRhDt7g9mS2BXTe3JuF1pyMwlBmbHeRTuEw__6vE5Evxu4g_r_9hnPfr9SRXhWL_g__74XOA2PdhN5Idbtw03-4_IoFf3G9J7SfqdjHo1QkyZTuz-dpN94F2erSmL7bD8M6rpRfrVL6syvC2IsrRg==]

- A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing. (1988). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6j3gzeapfwFvhvESwgGbk8uZPINIotKkCzMzKWHEt5sw7vW2olnSURMLfB586gMb0w8q0z5AzOuPhxEp_r-1k8UB4iXvfX6sPj5J87gtThLnp641TtAYzULVHQfgfXX2rgUbH7JF38pa8yWSuBu57PfQc]

- Buy Bis(4-Nitrophenyl) phosphorazidate | 51250-91-0. Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_wRQsk0YDr3WKunVTVeBO_DWBTMYgLgQtst3MsJm4AgvTK9-42d7U6ChEyC4Gd0X6dN5rvODuXSh9NayZKqDDBP6k350zFiy--lKlu2YUPx3JgJpEA-3wN5DhRdfDH1hI9xsBITs=]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Bis(4-nitrobenzyl) phosphorochloridate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Potent Tool Requiring Careful Handling

Bis(4-nitrobenzyl) phosphorochloridate (CAS Number: 57188-46-2) is a highly reactive phosphorylating agent crucial in various organic synthesis pathways, particularly in the development of novel pharmaceutical compounds.[1] Its utility lies in the reactive phosphorochloridate group, which readily undergoes nucleophilic substitution, making it an effective reagent for introducing a phosphate moiety.[1] Typically appearing as a white solid with a molecular formula of C14H12ClN2O7P and a molecular weight of 386.68 g/mol , its potent reactivity necessitates a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[1] This guide provides an in-depth overview of the hazards associated with this compound and outlines best practices for its safe use in a research and development setting.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to its corrosive and irritant properties.[1] Based on available data, its GHS classification is summarized in the table below.

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07: Exclamation Mark |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Danger | GHS05: Corrosion |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation | Warning | GHS07: Exclamation Mark |

It is imperative to recognize the severity of these hazards. Direct contact with the skin can lead to irritation, while exposure to the eyes can result in serious, potentially irreversible damage.[1][2] Inhalation of the dust can irritate the respiratory system.[1] While a comprehensive toxicological profile for this specific compound is not widely available, its structural similarity to other corrosive and moisture-sensitive reagents suggests that it should be handled with the utmost care.[2]

Safe Handling and Storage: A Proactive Approach to Safety

Given its hazardous nature and sensitivity to moisture, the following handling and storage protocols are essential.[1]

Engineering Controls and Work Practices:

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize the risk of inhalation.[2]

-

Containment: When weighing or transferring the solid, perform these actions in a designated area, such as a weighing enclosure or glove box, to prevent the dispersal of dust.

-

Moisture Control: This compound is sensitive to moisture.[1] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents and reagents should be used.

-

Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[3]

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong acids, strong bases, alcohols, and amines.[1][3]

-

Container: Keep the container tightly sealed to prevent contact with moisture and atmospheric humidity.[2] The use of a desiccator for storage is recommended.

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate personal protective equipment is mandatory when working with this compound.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should also be worn, especially when there is a risk of splashing.[4]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] Inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A laboratory coat is essential. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or coveralls should be worn.[2]

-

Respiratory Protection: If there is a potential for dust generation and engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with a particulate filter is necessary.[4]

Emergency Response Procedures: Preparedness is Key

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-